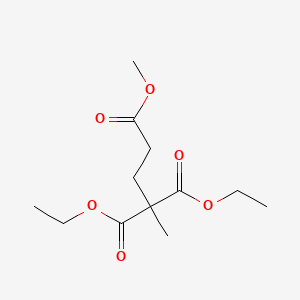![molecular formula C18H19N3OS B14497913 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one CAS No. 64180-20-7](/img/structure/B14497913.png)
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo dyes, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzothiophene moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-benzothiophen-3(2H)-one under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
作用机制
The mechanism of action of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photochemical reactions, generating reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects on target cells.
相似化合物的比较
Similar Compounds
- 2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one
- 2-{(E)-[4-(Methoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one
- 2-{(E)-[4-(Ethoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one
Uniqueness
2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is unique due to its diethylamino group, which enhances its solubility and stability compared to similar compounds. This structural feature also influences its photochemical properties, making it more effective in applications such as photodynamic therapy.
属性
CAS 编号 |
64180-20-7 |
|---|---|
分子式 |
C18H19N3OS |
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-[[4-(diethylamino)phenyl]diazenyl]-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)19-20-18-17(22)15-7-5-6-8-16(15)23-18/h5-12,18H,3-4H2,1-2H3 |
InChI 键 |
LQZWPZRNVSSSSR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2C(=O)C3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


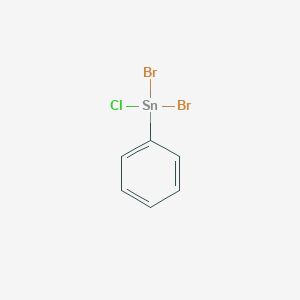
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
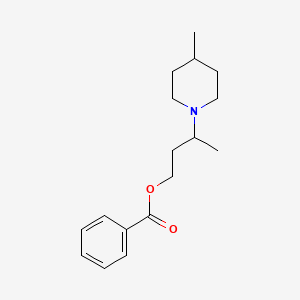

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
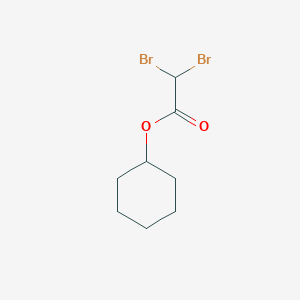
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
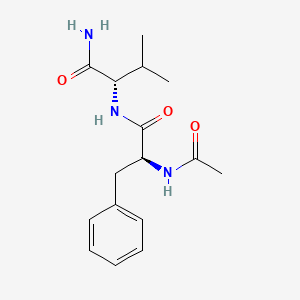
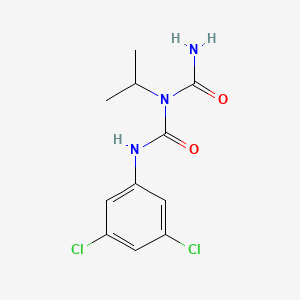
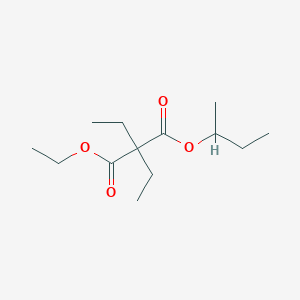
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
